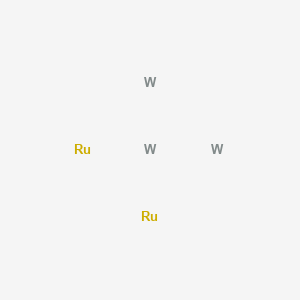
Ruthenium--tungsten (2/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium–tungsten (2/3) is a bimetallic compound composed of ruthenium and tungsten in a 2:3 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Tungsten, on the other hand, is renowned for its high melting point and strength. The combination of these two metals results in a compound with unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–tungsten (2/3) often involves the use of metal-organic frameworks as templates. One common method is the solvothermal synthesis, where ruthenium and tungsten precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of three-dimensional porous nanocages .
Industrial Production Methods: In industrial settings, the production of ruthenium–tungsten (2/3) can involve high-temperature pyrolysis. This method ensures the formation of a stable compound with a high surface area, which is crucial for its catalytic applications .
Chemical Reactions Analysis
Types of Reactions: Ruthenium–tungsten (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, ruthenium can react with oxygen to form ruthenium (IV) oxide, while tungsten can form tungsten oxides under similar conditions .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at high temperatures to form ruthenium (IV) oxide (RuO₂).
Reduction: Tungsten can be reduced using hydrogen gas to form tungsten metal.
Substitution: Ruthenium can react with halogens like chlorine to form ruthenium (III) chloride (RuCl₃).
Major Products:
Oxidation: Ruthenium (IV) oxide (RuO₂), Tungsten oxides (WO₃).
Reduction: Metallic tungsten.
Substitution: Ruthenium (III) chloride (RuCl₃).
Scientific Research Applications
Ruthenium–tungsten (2/3) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ruthenium–tungsten (2/3) involves its interaction with molecular targets and pathways:
Catalytic Activity: The large surface area and unique electronic properties of the compound facilitate its role as a catalyst in chemical reactions.
Antimicrobial Action: Ruthenium complexes interact with DNA, disrupting the replication process in microbial cells.
Anticancer Properties: Ruthenium compounds can mimic iron ions, binding to transferrin and targeting cancer cells.
Comparison with Similar Compounds
Ruthenium–tungsten (2/3) can be compared with other bimetallic compounds and ruthenium-based compounds:
Ruthenium–osmium: Both compounds exhibit similar catalytic properties, but ruthenium–tungsten (2/3) has a higher thermal stability.
Ruthenium–platinum: While ruthenium–platinum is known for its excellent catalytic activity, ruthenium–tungsten (2/3) offers a more cost-effective alternative with comparable performance.
Ruthenium–molybdenum: This compound is also used in catalytic applications, but ruthenium–tungsten (2/3) provides better stability under high-temperature conditions.
Properties
CAS No. |
50645-37-9 |
|---|---|
Molecular Formula |
Ru2W3 |
Molecular Weight |
753.7 g/mol |
IUPAC Name |
ruthenium;tungsten |
InChI |
InChI=1S/2Ru.3W |
InChI Key |
AJTVWPGZWVJMEA-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[W].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















